molecular formula C18H27N3O3S B2837157 Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1396873-59-8

Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2837157
CAS RN: 1396873-59-8
M. Wt: 365.49
InChI Key: ONGXZFPYVYIMLA-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine , a six-membered ring with one nitrogen atom. It contains a thiophene group, which is a five-membered ring with one sulfur atom, and a piperazine group, which is a six-membered ring with two nitrogen atoms. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the piperidine and piperazine rings might undergo reactions at the nitrogen atoms, while the thiophene ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

  • Synthesis of Pharmacologically Relevant Compounds :

    • Piperazine derivatives, including those related to Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate, have been synthesized for their potential pharmacological applications. For instance, the synthesis of N,N′-disubstituted piperazine derivatives from related compounds shows the versatility of this chemical structure in creating pharmacologically relevant molecules (Vasileva et al., 2018).
  • Antimicrobial and Antifungal Properties :

    • Certain derivatives of Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate exhibit antimicrobial and antifungal activities. This is evidenced by studies where compounds with similar structures showed effectiveness against various microorganisms (Basoğlu et al., 2013).
  • Anticancer Research :

    • Research on Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate and its analogs has explored their potential as anticancer agents. For example, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents, showcasing the chemical's relevance in cancer research (Rehman et al., 2018).
  • Insecticide Development :

    • This compound's structure has been utilized in the design of novel insecticides. Studies have shown that derivatives of Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate can have insecticidal properties, offering a new avenue for pest control solutions (Cai et al., 2010).
  • Antioxidant Applications :

    • The compound and its derivatives have been investigated for their antioxidant properties, particularly in the context of polypropylene copolymers, indicating its potential in materials science (Desai et al., 2004).
  • Vasodilation Properties :

    • Research has also been conducted on the potential vasodilation properties of compounds structurally similar to Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate. This implies possible applications in cardiovascular research and therapeutics (Girgis et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, it’s important to handle it properly to minimize risk .

properties

IUPAC Name

ethyl 4-[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-2-24-18(23)21-11-9-20(10-12-21)17(22)14-19-7-5-15(6-8-19)16-4-3-13-25-16/h3-4,13,15H,2,5-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGXZFPYVYIMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

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